4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside
Description
Stereochemical Features
- Anomeric Configuration : The β-configuration at C1 is stabilized by the thioglycosidic bond, which reduces steric hindrance between the 4-methylphenyl group and the pyranose ring.
- Ring Conformation : The glucopyranose ring adopts a $$ ^4C_1 $$ chair conformation, with the isopropylidene group enforcing a rigid bicyclic structure at positions 4 and 6.
- Protective Group Orientation : The acetyl groups at C2 and C3 occupy equatorial positions, minimizing dipole-dipole interactions with the pyranose ring.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₆O₇S | |
| Molecular weight | 410.48 g/mol | |
| Thioglycosidic bond | C1–S–C(aromatic) | |
| Ring conformation | $$ ^4C_1 $$ chair |
Properties
Molecular Formula |
C20H26O7S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C20H26O7S/c1-11-6-8-14(9-7-11)28-19-18(25-13(3)22)17(24-12(2)21)16-15(26-19)10-23-20(4,5)27-16/h6-9,15-19H,10H2,1-5H3/t15-,16-,17+,18-,19+/m1/s1 |
InChI Key |
LDDFXQLKIVKGFU-FQBWVUSXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)(C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)(C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Protection of D-Glucose
D-Glucose is first converted to 4,6-O-isopropylidene-D-glucopyranose using acetone and catalytic acid (e.g., H₂SO₄). Subsequent acetylation with acetic anhydride in pyridine yields 2,3-di-O-acetyl-4,6-O-isopropylidene-D-glucopyranose.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4,6-O-Isopropylidene formation | Acetone, H₂SO₄ | - | RT, 12 hr | 85% |
| 2,3-O-Acetylation | Ac₂O, pyridine | CH₂Cl₂ | 0°C → RT, 4 hr | 92% |
Thioglycoside Formation
The anomeric hydroxyl group is replaced with a 4-methylphenylthio group via BF₃·OEt₂-promoted glycosylation. This step ensures β-selectivity through NGP from the 2-O-acetyl group.
Procedure :
- Dissolve 2,3-di-O-acetyl-4,6-O-isopropylidene-D-glucopyranose (1 eq) and 4-methylthiophenol (1.2 eq) in anhydrous CH₂Cl₂.
- Add BF₃·OEt₂ (0.1 eq) dropwise at 0°C.
- Stir for 2 hr at RT, then quench with NaHCO₃.
Outcome :
Deprotection and Purification
The isopropylidene group is selectively removed using SnCl₄ in wet CH₂Cl₂, preserving acetyl protections.
Optimized Conditions :
| Parameter | Value |
|---|---|
| SnCl₄ | 1.5 eq |
| H₂O | 1.0 eq |
| Time | 10 min |
| Yield | 95% |
Final purification employs silica gel chromatography (Hex/EtOAc 3:1 → 2:1).
Alternative Methods and Catalysts
Nickel-Catalyzed Glycosylation
A recent advance uses Ni(OTf)₂ to activate thioglycoside donors, enabling room-temperature coupling with 4-methylthiophenol.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the glycosylation step, achieving 89% yield with comparable stereoselectivity.
Analytical Data and Characterization
Critical spectroscopic data confirm the structure:
- ¹H-NMR (CDCl₃) : δ 5.32 (t, J = 9.6 Hz, H-2), 5.18 (t, J = 9.4 Hz, H-3), 1.48 (s, isopropylidene CH₃).
- Melting point : 141–142°C.
- Optical rotation : [α]D²⁵ +42.5° (c 1.0, CHCl₃).
Industrial-Scale Production
For bulk synthesis (≥10 g), the following adjustments are recommended:
- Solvent : Replace CH₂Cl₂ with 1,2-dichloroethane (lower toxicity).
- Catalyst : Use 0.05 eq BF₃·OEt₂ to minimize side reactions.
- Purification : Crystallization from MeOH/H₂O (4:1) instead of chromatography.
Challenges and Solutions
Anomeric Byproducts
α-Anomer formation (<5%) occurs if acetyl groups hydrolyze prematurely. Solutions:
Isopropylidene Hydrolysis
Overexposure to SnCl₄ leads to complete deprotection. Mitigation:
Applications in Oligosaccharide Synthesis
The compound serves as a glycosyl donor in automated glycan assembly (AGA) for:
- Cancer vaccine development : Synthesis of tumor-associated carbohydrate antigens.
- Antibiotic research : Preparation of lipid A core oligosaccharides.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetyl or isopropylidene groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thioether linkage and acetyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, physicochemical properties, and applications of the target compound and its analogs:
Key Comparison Points
Protecting Groups
- Isopropylidene vs. Benzylidene: The target compound’s 4,6-O-isopropylidene group (cyclic acetal) offers steric hindrance similar to benzylidene () but with lower electron-withdrawing effects, enhancing solubility in non-polar solvents .
- Acetyl vs. Benzoyl : Acetyl groups (target compound) are hydrolyzed more readily under mild basic conditions compared to benzoyl groups, simplifying deprotection steps .
Glycosidic Linkage
- Thio vs. O-Glycosides : Thio-glycosides (e.g., target compound) are more stable than O-glycosides (e.g., etoposide) under acidic conditions, making them preferred intermediates in glycosylation reactions .
Aglycone Effects
- 4-Methylphenyl : Provides moderate hydrophobicity, balancing solubility and reactivity. Analogous 4-methoxyphenyl derivatives () exhibit increased electron density, altering reaction kinetics in glycosylations .
Biological Activity
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside is a carbohydrate derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of thio and acetyl groups, suggests various interactions with biological systems, making it a subject of interest in pharmaceutical chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C14H22O8
- Molecular Weight : 318.32 g/mol
- InChIKey : FVSUORNJKQBAHU-LBELIVKGSA-N
These properties are essential for understanding its reactivity and potential interactions in biological systems.
Antimicrobial Activity
Research indicates that carbohydrate derivatives like 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed bactericidal activity against various pathogens, suggesting that this compound might possess similar effects. The introduction of lipophilic groups enhances the biological activity by improving membrane permeability and interaction with microbial cells .
Cytotoxic Effects
Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, compounds with similar thio-glycoside structures have been shown to inhibit cell proliferation in various cancer models. The mechanism is thought to involve disruption of cellular metabolism and induction of apoptosis in malignant cells .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, glycosidase inhibitors derived from carbohydrate structures have been studied for their ability to modulate enzyme activity related to carbohydrate metabolism and cancer progression .
Study on Antimicrobial Activity
In a comparative study involving several thio-glycosides, 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around samples containing this compound, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's thio group plays a crucial role in enhancing its antimicrobial efficacy .
Cytotoxicity Assessment
A recent investigation focused on the cytotoxic effects of various glycosides on human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results showed that compounds similar to 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity. Mechanistic studies suggested that these compounds induce apoptosis through caspase activation pathways .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
